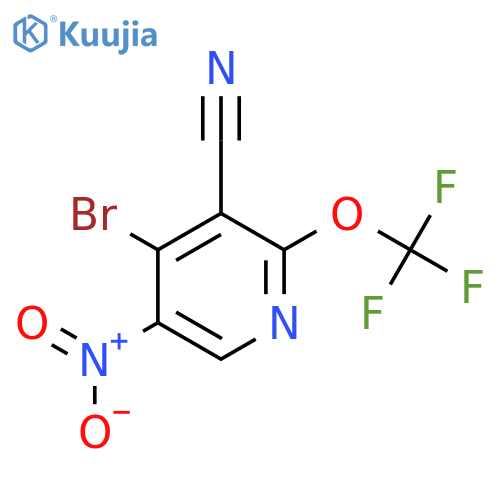Cas no 1804594-20-4 (4-Bromo-3-cyano-5-nitro-2-(trifluoromethoxy)pyridine)
4-ブロモ-3-シアノ-5-ニトロ-2-(トリフルオロメトキシ)ピリジンは、高度に官能基化されたピリジン誘導体であり、医薬品や農薬の中間体として重要な役割を果たします。ブロモ基、シアノ基、ニトロ基、トリフルオロメトキシ基という複数の反応性に富む官能基を有しており、多様な化学変換が可能です。特に、電子求引性基の存在により、求核置換反応やクロスカップリング反応に適した特性を示します。この化合物は、高純度で合成可能であり、複雑な有機合成において効率的な構築ブロックとして利用されます。その特異な構造は、生物活性化合物の開発において有用な骨格を提供します。

1804594-20-4 structure
商品名:4-Bromo-3-cyano-5-nitro-2-(trifluoromethoxy)pyridine
CAS番号:1804594-20-4
MF:C7HBrF3N3O3
メガワット:312.00035071373
CID:4910221
4-Bromo-3-cyano-5-nitro-2-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-3-cyano-5-nitro-2-(trifluoromethoxy)pyridine
-
- インチ: 1S/C7HBrF3N3O3/c8-5-3(1-12)6(17-7(9,10)11)13-2-4(5)14(15)16/h2H
- InChIKey: RVDYLNWFWTWJGO-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=CN=C(C=1C#N)OC(F)(F)F)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 350
- トポロジー分子極性表面積: 91.7
- 疎水性パラメータ計算基準値(XlogP): 2.6
4-Bromo-3-cyano-5-nitro-2-(trifluoromethoxy)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A026004690-1g |
4-Bromo-3-cyano-5-nitro-2-(trifluoromethoxy)pyridine |
1804594-20-4 | 97% | 1g |
$1,780.80 | 2022-04-02 | |
| Alichem | A026004690-500mg |
4-Bromo-3-cyano-5-nitro-2-(trifluoromethoxy)pyridine |
1804594-20-4 | 97% | 500mg |
$1,068.20 | 2022-04-02 |
4-Bromo-3-cyano-5-nitro-2-(trifluoromethoxy)pyridine 関連文献
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
-
Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
1804594-20-4 (4-Bromo-3-cyano-5-nitro-2-(trifluoromethoxy)pyridine) 関連製品
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
